Methyl-tri(tetradecyl)azanium;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

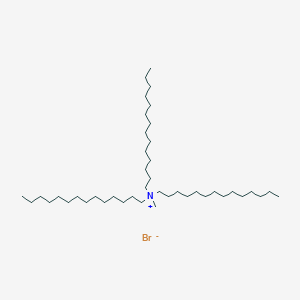

Methyl-tri(tetradecyl)azanium;bromide can be synthesized by reacting tetradecylamine with methyl bromide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 50°C . The reaction can be represented as follows:

C14H29NH2+CH3Br→C14H29N(CH3)3Br

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where tetradecylamine is continuously fed into the reactor along with methyl bromide. The reaction mixture is stirred and maintained at the desired temperature to ensure complete conversion. The product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Methyl-tri(tetradecyl)azanium;bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield tetradecyltrimethylammonium iodide .

Scientific Research Applications

Methyl-tri(tetradecyl)azanium;bromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of methyl-tri(tetradecyl)azanium;bromide involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to the negatively charged components of cell membranes, leading to membrane disruption and cell lysis . This property is particularly useful in applications such as antimicrobial treatments and cell lysis protocols.

Comparison with Similar Compounds

Similar Compounds

Cetyltrimethylammonium Bromide: Similar in structure but with a longer alkyl chain (C16).

Dodecyltrimethylammonium Bromide: Similar in structure but with a shorter alkyl chain (C12).

Hexadecyltrimethylammonium Bromide: Another quaternary ammonium compound with a C16 alkyl chain.

Uniqueness

Methyl-tri(tetradecyl)azanium;bromide is unique due to its specific alkyl chain length (C14), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst .

Biological Activity

Methyl-tri(tetradecyl)azanium; bromide, commonly referred to as tetradecyltrimethylammonium bromide (TTAB), is a quaternary ammonium compound notable for its unique molecular structure and significant biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C_{17}H_{38}BrN

- Molecular Weight : Approximately 336.4 g/mol

- Structure : The compound consists of three tetradecyl chains attached to a central nitrogen atom, which carries a positive charge, making it a cationic surfactant.

Antimicrobial Properties

TTAB exhibits strong antimicrobial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves disrupting microbial cell membranes, leading to increased permeability and eventual cell lysis. This is achieved through the following steps:

- Electrostatic Attraction : The positively charged nitrogen atom interacts with negatively charged components on the bacterial cell surface.

- Membrane Insertion : TTAB integrates into the lipid bilayer of the membrane.

- Membrane Disruption : The compound destabilizes the membrane structure, resulting in leakage of cellular contents and cell death .

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study demonstrated that TTAB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL depending on the bacterial strain .

- Another investigation highlighted that formulations containing TTAB showed enhanced antibacterial activity when combined with phospholipid bilayers, indicating potential for use in drug delivery systems .

-

Cytotoxicity :

- Research has indicated that while TTAB is effective against bacteria, its cytotoxic effects on mammalian cells must be carefully evaluated. In vitro studies showed varying levels of cytotoxicity depending on concentration and exposure time, necessitating further investigation into its safety profile for potential therapeutic applications .

Applications

TTAB's unique properties make it suitable for various applications:

- Pharmaceuticals : Due to its antimicrobial properties, TTAB is explored as an active ingredient in antiseptics and disinfectants.

- Cosmetics : It is used in formulations for skin cleansers and conditioners due to its surfactant properties.

- Material Science : TTAB is applied in coatings that require antimicrobial functionalities, such as textiles and medical devices .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tetradecyltrimethylammonium chloride | C_{17}H_{38}ClN | Similar surfactant properties but different halide ion |

| Cetyltrimethylammonium bromide | C_{16}H_{34}BrN | One less carbon chain; widely used in cosmetics |

| Hexadecyltrimethylammonium bromide | C_{17}H_{36}BrN | Longer hydrophobic chain; stronger surfactant |

| Myristyltrimethylammonium bromide | C_{14}H_{31}BrN | Shorter carbon chain; different solubility characteristics |

TTAB stands out due to its specific chain length that balances hydrophobicity and hydrophilicity effectively for various applications while maintaining significant antimicrobial properties.

Properties

Molecular Formula |

C43H90BrN |

|---|---|

Molecular Weight |

701.1 g/mol |

IUPAC Name |

methyl-tri(tetradecyl)azanium;bromide |

InChI |

InChI=1S/C43H90N.BrH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44(4,42-39-36-33-30-27-24-21-18-15-12-9-6-2)43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-43H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

WFMLFYKNIQZDHA-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.